1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide
Description
1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a tetrazolo[1,5-b]pyridazine moiety at the 1-position and a thiazol-2-yl carboxamide group at the 4-position. Its molecular complexity arises from the fusion of nitrogen-rich heterocycles, which are critical for interactions in biological systems.
Properties
Molecular Formula |
C13H14N8OS |
|---|---|
Molecular Weight |
330.37 g/mol |
IUPAC Name |
1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H14N8OS/c22-12(15-13-14-5-8-23-13)9-3-6-20(7-4-9)11-2-1-10-16-18-19-21(10)17-11/h1-2,5,8-9H,3-4,6-7H2,(H,14,15,22) |
InChI Key |
OJSRWRWAWQVBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolo[1,5-b]pyridazine core, followed by the introduction of the piperidine and thiazole groups. Common reagents used in these reactions include hydrazine, thionyl chloride, and various amines. The reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of the target compound with structurally related analogs:
Key Observations :
- The target compound’s thiazol-2-yl group distinguishes it from the 2-chlorobenzyl analog (), which has a higher molecular weight due to the chlorine atom and benzyl group.
- The propenoic acid derivative () exhibits a higher melting point, likely due to enhanced intermolecular hydrogen bonding from the carboxylic acid moiety .
Piperidine-4-Carboxamide Derivatives
Piperidine-4-carboxamide derivatives, such as those in , have been investigated as SARS-CoV-2 inhibitors. For example, N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrated antiviral activity by targeting viral proteases or host cell receptors . host targets.
Tetrazolo-Pyridazine Hybrids
Compounds like N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide () share the tetrazolo-pyridazine core with the target compound. This moiety is known to enhance metabolic stability due to its electron-deficient aromatic system, which resists oxidative degradation. However, the thiazol-2-yl group in the target compound may improve solubility compared to the lipophilic 2-chlorobenzyl group .
Biological Activity
1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide, identified by its CAS number 1241296-99-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 330.37 g/mol. The compound features a tetrazole ring fused to a pyridazine moiety and is substituted with a thiazole group and a piperidine ring, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1241296-99-0 |
| Molecular Formula | |
| Molecular Weight | 330.37 g/mol |
Biological Activity Overview
Research indicates that compounds containing tetrazole and thiazole moieties exhibit a range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The specific compound in focus has been evaluated for its anticancer potential and other pharmacological effects.
Anticancer Activity
A study involving related tetrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides showed effective inhibition of cell viability in cancer models through pathways involving Bruton’s tyrosine kinase (BTK) and the AKT-mTOR signaling pathway . Given the structural similarities, it is plausible that 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide may exhibit similar mechanisms.
The proposed mechanism involves the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. For example:
- BTK Inhibition : This pathway is crucial for the survival of certain malignancies. Inhibition can lead to apoptosis in malignant cells.
- mTOR Pathway : Inhibition of this pathway has been linked to reduced tumor growth and increased apoptosis .
Case Studies
Several studies have highlighted the biological efficacy of compounds similar to the one :
- Cytotoxicity Studies :
- In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
